molecular formula C8H7N3O2S2 B2563042 N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide CAS No. 941868-76-4

N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2563042
CAS No.: 941868-76-4
M. Wt: 241.28
InChI Key: RETIFUXKHGVMFR-UHFFFAOYSA-N
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Description

“N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of such compounds often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . In one specific synthesis, “N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl) benzo[d]thiazol-2-amine” was synthesized by base-catalyzed condensation of a hydrazide derivative with carbon disulfide .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods, including Fourier-transform infrared spectroscopy (FT-IR), liquid chromatography-mass spectrometry (LCMS), and nuclear magnetic resonance (NMR) . For instance, the FT-IR spectrum would show peaks corresponding to the C=O bond and the OH group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its spectroscopic data. For instance, the FT-IR spectrum would show peaks corresponding to the C=O bond and the OH group . The NMR spectrum would provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Antileishmanial Activity and Theoretical Calculations

A study conducted by Süleymanoğlu et al. (2017) focused on the antileishmanial activity of 4-amino-1,2,4-triazole derivatives, closely related to the chemical structure of interest. These compounds were subjected to theoretical calculations using the Density Functional Theory (DFT) method to determine structural and spectroscopic parameters. The antileishmanial activity against Leishmania infantum promastigots was noteworthy, highlighting the potential medicinal applications of compounds with similar structures (Süleymanoğlu et al., 2017).

Cytotoxic Activities of Thiophene-Based Compounds

Research by Mehdhar et al. (2022) involved the synthesis of new thiophene derivatives, which bear resemblance to the thiophene moiety in N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide. These compounds displayed promising cytotoxicity against human cancer cell lines (HepG2 and MCF-7), underscoring the potential for designing cancer therapeutic agents based on similar chemical scaffolds (Mehdhar et al., 2022).

Synthesis and Antimicrobial Activities

A study by Shu-jun (2006) explored the synthesis and antibacterial activities of 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole, which shares a mercapto-1,3,4-oxadiazole component with the compound . The synthesized compound demonstrated significant bacteriostatic effects against various bacterial strains, indicating the potential for developing new antimicrobial agents from similar structures (Shu-jun, 2006).

Anticancer Evaluation

Gudipati et al. (2011) synthesized derivatives of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one and evaluated their anticancer activity against HeLa cancer cell lines. The study found that some compounds exhibited considerable anticancer activity, suggesting that modifications to the 1,3,4-oxadiazole moiety can lead to potent anticancer agents (Gudipati et al., 2011).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications. Given the wide range of biological activities exhibited by oxadiazoles , this compound could be a promising candidate for drug development.

Properties

IUPAC Name

N-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S2/c12-7(5-2-1-3-15-5)9-4-6-10-11-8(14)13-6/h1-3H,4H2,(H,9,12)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETIFUXKHGVMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC2=NNC(=S)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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